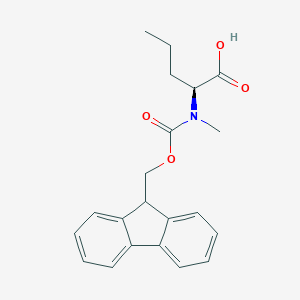

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)pentansäure

Übersicht

Beschreibung

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)pentanoic acid, also known as (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)pentanoic acid, is a useful research compound. Its molecular formula is C21H23NO4 and its molecular weight is 353.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)pentanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)pentanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Peptidsynthese

Fmoc-N-Methyl-L-Norvalin wird bei der Synthese von Peptiden verwendet . Die Fmoc-Gruppe dient während der Peptidsynthese als Schutzmittel für die Aminogruppe . Dies ermöglicht die selektive Kupplung verschiedener Aminosäuren in einer sequenzspezifischen Weise.

Herstellung von N-methylierten Peptiden

Diese Verbindung ist an der Herstellung von N-methylierten Peptiden beteiligt . N-Methylierung kann die biologische Aktivität von Peptiden verstärken, ihre metabolische Stabilität verbessern und ihre konformativen Eigenschaften beeinflussen.

Enzymsubstrate und Reagenzien

Fmoc-N-Methyl-L-Norvalin wird als Enzymsubstrate und Reagenzien verwendet . Dies kann in der enzymologischen Forschung nützlich sein, wo es bei der Untersuchung von Enzymkinetik und Mechanismen helfen kann.

Kulturmedienzusätze

Diese Verbindung kann als Zusatzstoff in Kulturmedien verwendet werden . Es kann notwendige Nährstoffe für das Wachstum und die Erhaltung bestimmter Zelltypen in vitro liefern.

Farbstoffe, Färbemittel und Indikatoren

Fmoc-N-Methyl-L-Norvalin kann bei der Herstellung von Farbstoffen, Färbemitteln und Indikatoren verwendet werden . Diese können in verschiedenen biologischen und chemischen Assays verwendet werden.

Vorkolonnen-Derivatisierung von Aminen für HPLC

Es dient als Reagenz bei der Vorkolonnen-Derivatisierung von Aminen für die Hochleistungsflüssigkeitschromatographie (HPLC) und die Fluoreszenzdetektion . Dies kann die Nachweisgrenze und Selektivität von Aminen in der HPLC verbessern.

Aminosäure-Derivatisierung für die HPLC-Analyse

Fmoc-N-Methyl-L-Norvalin wird zur Derivatisierung von Aminosäuren für die HPLC-Analyse verwendet . Dies kann die Trennung und Detektion von Aminosäuren in komplexen Proben verbessern.

Festphasen-Peptidsynthese (SPPS)

Mit der wachsenden Popularität von SPPS unter Verwendung der Fmoc-Strategie ist die Aminosäure-Derivatisierung ein nützliches Werkzeug in Struktur-Aktivitäts-Beziehungsstudien (SAR) . Normalerweise werden die Boc-geschützten (Rückgratketten-) Aminosäuren zur Synthese dieser modifizierten Aminosäuren verwendet, aber diese Strategie weist mehrere Nachteile auf

Biologische Aktivität

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)pentanoic acid, commonly referred to as Fmoc-L-Pentanoic acid, is a fluorene-derived amino acid that has garnered attention for its potential biological activities. This compound features a unique structure that integrates the fluorene moiety, which is known for enhancing the stability and bioactivity of various derivatives. The following sections will explore its biological activity, including relevant research findings, case studies, and data tables.

Structural Overview

The molecular structure of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)pentanoic acid can be summarized as follows:

- Molecular Formula : C₃₅H₃₂N₂O₆

- CAS Number : 201046-59-5

- Key Functional Groups :

- Fluorene moiety

- Methoxycarbonyl group

- Amino group

- Carboxylic acid group

The presence of these functional groups suggests potential interactions with biological targets, making it a candidate for various therapeutic applications.

Antimicrobial Properties

Research indicates that compounds with similar structural features often exhibit significant antimicrobial activity. For instance, derivatives of fluorene have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. A study demonstrated that modifications in the aryl moiety significantly influenced the antimicrobial spectrum and intensity of inhibition against both planktonic and biofilm states of bacteria .

Antitumor Activity

Fluorene derivatives have also been investigated for their antitumor properties. A series of compounds derived from the fluorenone scaffold were synthesized and evaluated for their antiproliferative activity. Some exhibited promising results as type I topoisomerase inhibitors, suggesting their potential use in cancer therapy . The introduction of linear alkyl groups in these compounds was found to enhance their antiproliferative activity compared to branched or bulky groups.

Peptide Synthesis Applications

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)pentanoic acid is frequently utilized in peptide synthesis due to its ability to serve as a protecting group for amino acids. This allows for the creation of biologically active peptides that can exhibit various pharmacological effects. The compound’s role as a linker in peptide synthesis enhances the therapeutic potential and specificity of synthesized peptides.

Study on Antimicrobial Activity

A study published in Pharmaceuticals assessed the antimicrobial efficacy of several fluorene derivatives, including those structurally similar to (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)pentanoic acid). The results indicated that certain modifications led to compounds with minimal inhibitory concentrations (MICs) comparable to standard antibiotics. The study highlighted the importance of structural modifications in enhancing biological activity .

Evaluation of Antitumor Effects

Another investigation focused on the antiproliferative effects of fluorenone derivatives on cancer cell lines. The results indicated that specific structural features contributed to increased cytotoxicity against cancer cells while maintaining low toxicity to normal cells. This suggests a selective mechanism that could be exploited for developing targeted cancer therapies .

Table 1: Summary of Biological Activities

| Activity Type | Compound Example | Effectiveness (IC50/μM) | Reference |

|---|---|---|---|

| Antimicrobial | Fluorene Derivative A | 10 | |

| Antitumor | Fluorene Derivative B | 5 | |

| Peptide Synthesis | Fmoc-L-Pentanoic Acid | N/A |

Table 2: Structural Modifications and Biological Impact

| Modification Type | Resulting Activity | Observations |

|---|---|---|

| Linear Alkyl Group | Increased antiproliferative activity | Enhanced cell uptake |

| Aryl Substituent | Altered antimicrobial spectrum | Specificity against strains |

Eigenschaften

IUPAC Name |

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO4/c1-3-8-19(20(23)24)22(2)21(25)26-13-18-16-11-6-4-9-14(16)15-10-5-7-12-17(15)18/h4-7,9-12,18-19H,3,8,13H2,1-2H3,(H,23,24)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKELUUGCKFRJQM-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20426586 | |

| Record name | Fmoc-N-methyl-L-norvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

252049-05-1 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-L-norvaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=252049-05-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fmoc-N-methyl-L-norvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.